2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid
Overview
Description
2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, a formyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring. The compound’s structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 2-formylbenzoic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base like potassium carbonate. The reaction is conducted under an inert atmosphere, often using nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of 2-chloropyridine with a boronic acid derivative of 2-formylbenzoic acid in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: 2-Chloro-5-(2-carboxyphenyl)pyridine-3-carboxylic acid.
Reduction: 2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-trifluoromethylpyridine: Similar in structure but contains a trifluoromethyl group instead of a formyl group.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a trifluoromethyl group and a carboxylic acid group at different positions.
Uniqueness
2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-11(13(17)18)5-9(6-15-12)10-4-2-1-3-8(10)7-16/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTRXOPNMCXCIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(N=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687019 | |
Record name | 2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-16-1 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-(2-formylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261967-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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